N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)pivalamide
Description
N-(2-(Dimethylamino)-2-(Furan-2-yl)ethyl)pivalamide is a tertiary amine-containing compound featuring a furan ring, a dimethylaminoethyl group, and a pivalamide moiety. Its molecular formula is C₁₃H₂₁N₂O₂, with a molecular weight of 237.32 g/mol. The furan-2-yl group contributes electron-rich aromaticity, while the dimethylaminoethyl side chain enhances basicity and solubility in polar solvents.
Properties
Molecular Formula |
C13H22N2O2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)12(16)14-9-10(15(4)5)11-7-6-8-17-11/h6-8,10H,9H2,1-5H3,(H,14,16) |
InChI Key |
RSJWSBCWRQNZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CO1)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with pyridine-based pivalamides, phenyl derivatives, and ranitidine-related analogs to highlight structural, electronic, and functional differences.
Comparison with Pyridine-Based Pivalamides
Pyridine derivatives with pivalamide groups () differ significantly in aromatic ring substitution and halogenation:
Key Findings :
- The target’s furan ring offers lower aromatic stability than pyridine but greater electron density, influencing redox behavior.
- Halogenated pyridine analogs (e.g., Cl, I) are heavier and more reactive in Suzuki-Miyaura couplings, unlike the non-halogenated target .
Comparison with Phenyl-Based Pivalamides
Phenyl derivatives () highlight substituent effects on solubility and steric hindrance:
Key Findings :
- The hydroxyethyl and methoxy groups in the phenyl analog improve water solubility compared to the target’s furan and dimethylamino groups.
- The target’s dimethylaminoethyl chain may enhance membrane permeability in drug design contexts .
Comparison with Ranitidine-Related Compounds
Ranitidine derivatives () share furan and dimethylamino motifs but lack pivalamide:
Key Findings :
- The pivalamide group in the target may improve metabolic stability compared to ranitidine’s thioether and nitro groups.
Reactivity in Resin Systems ()
compared dimethylamino-containing co-initiators in resin cements:
- Ethyl 4-(Dimethylamino)benzoate: Higher degree of conversion (DC = ~75%) due to efficient electron donation.
- 2-(Dimethylamino)ethyl Methacrylate: Lower DC (~60%) but improved by diphenyliodonium hexafluorophosphate (DPI).
Implications for the Target :
- The target’s dimethylaminoethyl group may behave similarly to 2-(dimethylamino)ethyl methacrylate, requiring DPI-like additives for optimal reactivity in photopolymerization.
- Its furan ring could introduce UV absorption properties, affecting curing efficiency in resins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
